molecular formula C14H13NO3 B1450134 [3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone CAS No. 213386-94-8

[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone

Cat. No.: B1450134
CAS No.: 213386-94-8
M. Wt: 243.26 g/mol
InChI Key: VSIKOBVZRYFUFG-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)phenylmethanone is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridinyl methanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)phenylmethanone typically involves the reaction of 3-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form 3-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyridine-3-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxymethoxy)phenylmethanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethoxy)phenylmethanone
  • 3-(Methoxymethoxy)phenylmethanone
  • 3-(Methoxymethoxy)phenylethanone

Uniqueness

3-(Methoxymethoxy)phenylmethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-6-2-4-11(8-13)14(16)12-5-3-7-15-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIKOBVZRYFUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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